molecular formula C₇₂H₁₀₄N₂₀O₁₆S B612553 H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH CAS No. 131334-43-5

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH

Cat. No. B612553
CAS RN: 131334-43-5
M. Wt: 1537.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide you mentioned is a chain of amino acids connected by peptide bonds. The sequence “H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH” represents the order of amino acids in the peptide, from the N-terminus (Histidine) to the C-terminus (Phenylalanine). Each three-letter abbreviation stands for an amino acid: His for Histidine, Cys for Cysteine, Leu for Leucine, Gly for Glycine, Lys for Lysine, Trp for Tryptophan, Pro for Proline, Asp for Aspartic Acid, and Phe for Phenylalanine .

Scientific Research Applications

Biochemical Structure Analysis

The amino acid sequence H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH has been explored in the context of the structural analysis of various proteins. For example, in the study of murine histocompatibility antigens, such as H-2Kb glycoprotein, researchers have mapped out amino acid sequences to understand the structural composition and function of these antigens. This research is essential for understanding immune responses at the molecular level (Uehara et al., 1980).

Neuropeptide Research

The sequence is also relevant in the field of neuropeptide research. For example, the isolation and primary structure determination of eclosion hormone from the tobacco hornworm, Manduca sexta, involved analyzing similar amino acid sequences. This research contributes to our understanding of neuropeptides' roles in physiological processes (Kataoka et al., 1987).

Calcium-Binding Proteins

Studies on the amino acid sequence of bovine intestinal calcium-binding proteins have included sequences resembling H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH. Such research has implications for understanding how calcium-binding proteins function in the body, which is crucial for bone health and metabolic processes (Fullmer & Wasserman, 1981).

Heart Stimulants and Sea Anemones

In the context of cardiac research, sequences similar to H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH have been found in heart stimulants derived from sea anemones, such as Anthopleurin A and B. These studies have potential implications for developing new cardiac drugs (Tanaka et al., 1977; Reimer et al., 1985).

Cyclic Dipeptides and Bioactivity

The sequence is also associated with cyclic dipeptides, which are simple peptide derivatives found in nature and have shown interesting physiological and pharmacological activities. Research in this area could lead to novel therapeutic agents (Prasad, 1995).

properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBYVGRYDXYLHZ-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1537.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102601612

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.